amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
{[(1R,2R)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate is a complex organometallic compound It features a ruthenium(II) center coordinated to a p-cymene ligand, an amino-diphenylethyl group, and a toluenesulfonyl amido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate typically involves the following steps:
Ligand Preparation: The amino-diphenylethyl ligand is synthesized through a series of organic reactions, starting from commercially available precursors.
Complex Formation: The ligand is then reacted with a ruthenium precursor, such as ruthenium(II) chloride, in the presence of p-cymene. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Salt Formation: The resulting complex is treated with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling organometallic reagents and solvents.
化学反応の分析
Types of Reactions
{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of ruthenium.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions often involve phosphines, amines, or other coordinating molecules.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new organometallic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions. Its unique structure allows for selective and efficient catalysis.
Biology and Medicine
In biology and medicine, {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate has shown potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a promising candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties are valuable for large-scale production processes.
作用機序
The mechanism of action of {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate involves coordination to target molecules, such as DNA or proteins. The ruthenium center can facilitate electron transfer reactions, leading to the formation of reactive intermediates that can induce biological effects. The p-cymene ligand provides stability and enhances the compound’s ability to interact with biological targets.
類似化合物との比較
Similar Compounds
- {(1R,2R)-2-amino-1,2-diphenylethylamido}(benzene)ruthenium(II) chloride
- {(1R,2R)-2-amino-1,2-diphenylethylamido}(cyclopentadienyl)ruthenium(II) bromide
Uniqueness
Compared to similar compounds, {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate is unique due to the presence of the p-cymene ligand, which provides enhanced stability and specific electronic properties. This makes it particularly effective in catalytic and medicinal applications.
特性
分子式 |
C31H32BF4N2O3RuS- |
|---|---|
分子量 |
700.5 g/mol |
IUPAC名 |
2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonylbenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate |
InChI |
InChI=1S/C21H20N2O3S.C10H14.BF4.Ru/c22-20(15-9-5-2-6-10-15)19(14-7-3-1-4-8-14)17-13-16(21(23)24)11-12-18(17)27(25)26;1-8(2)10-6-4-9(3)5-7-10;2-1(3,4)5;/h1-13,19-20H,22H2,(H3,23,24,25,26);4-8H,1-3H3;;/q;;-1;+2/p-2/t19-,20+;;;/m1.../s1 |
InChIキー |
LEVABAZKNPRZPZ-SXFSLILVSA-L |
異性体SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@H](C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])[C@H](C3=CC=CC=C3)N.[Ru+2] |
正規SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])C(C3=CC=CC=C3)N.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


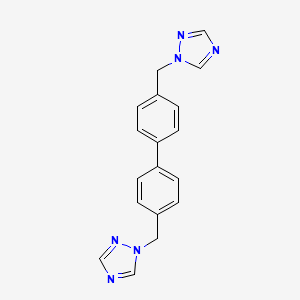

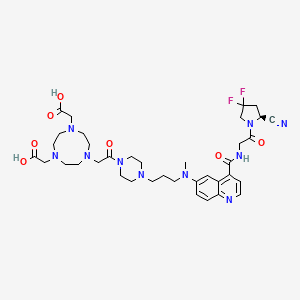
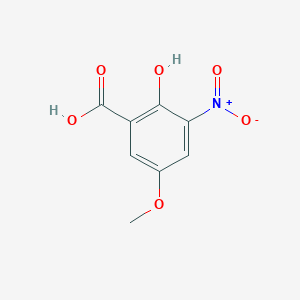
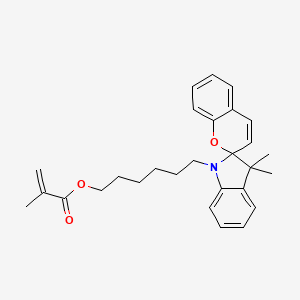
![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
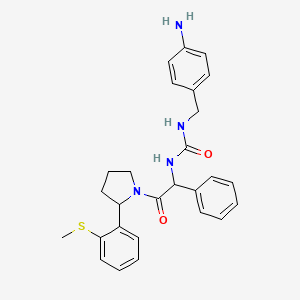



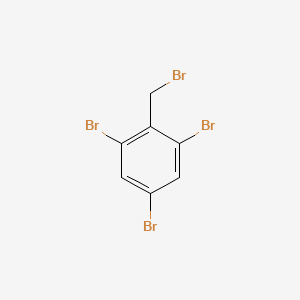
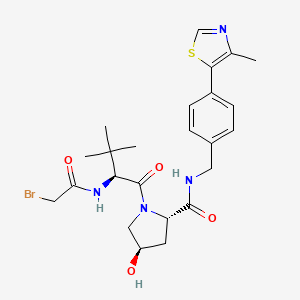
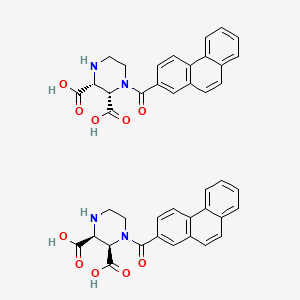
![4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde](/img/structure/B11928314.png)
